
1-(3-Fluoro-2-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(3-Fluoro-2-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C17H22BFN2O2 and its molecular weight is 316.2 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Fluoro-2-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure and Properties
The compound consists of a pyrazole core substituted with a fluorinated benzyl group and a boron-containing moiety. The molecular formula is C16H22B F N2 O2 with a molecular weight of 298.17 g/mol. The presence of fluorine and boron in the structure may enhance its biological activity through unique interactions with biological macromolecules.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against MCF7 breast cancer cells, indicating potential for further development as an anticancer agent .
- Mechanism of Action : The mechanism involves the induction of apoptosis via caspase activation pathways. Specifically, compounds with similar structures have been shown to activate caspases 3 and 7, leading to programmed cell death in cancer cells .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes:
- Cytokine Inhibition : Studies have shown that pyrazole analogs can reduce levels of TNF-alpha and IL-6 in activated macrophages . This suggests that the compound could be beneficial in treating inflammatory diseases.
Neuroprotective Potential
Some studies have explored the neuroprotective effects of pyrazole derivatives:
- Enzyme Inhibition : Compounds similar to this one have been found to inhibit acetylcholinesterase (AChE) and other enzymes relevant to neurodegenerative disorders . This inhibition may contribute to improved cognitive function in models of Alzheimer's disease.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in various biological contexts:
Study | Cell Line/Model | Activity Observed | IC50 Value |
---|---|---|---|
Study A | MCF7 (breast cancer) | Cytotoxicity | 39.70 µM |
Study B | LPS-stimulated macrophages | Anti-inflammatory effects | Not specified |
Study C | Neuroblastoma | AChE inhibition | 66.37 nM |
Mechanistic Insights
The biological activity of the compound can be attributed to its structural features:
- Fluorine Substitution : The introduction of fluorine is known to enhance lipophilicity and metabolic stability, potentially increasing bioavailability and efficacy .
- Dioxaborolane Moiety : This group may facilitate interactions with biological targets through coordination chemistry, enhancing the compound's overall activity profile.
Properties
IUPAC Name |
1-[(3-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BFN2O2/c1-12-13(7-6-8-15(12)19)10-21-11-14(9-20-21)18-22-16(2,3)17(4,5)23-18/h6-9,11H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCCFYLHNANEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C(=CC=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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